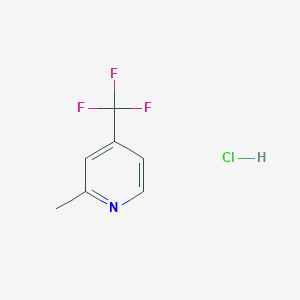

![molecular formula C30H50Br2N2O2S B1427756 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole CAS No. 1313876-00-4](/img/structure/B1427756.png)

4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole

Vue d'ensemble

Description

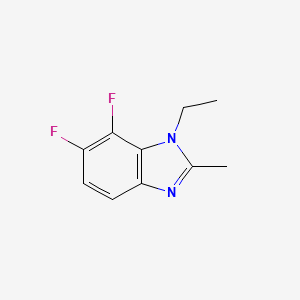

4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole is a building block/monomer for organic semiconductor synthesis. It is used in the application of light-emitting diodes and photovoltaic devices .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiadiazole ring with bromine atoms and dodecyloxy groups attached . The exact structure would require more specific data or a visual representation.Applications De Recherche Scientifique

1. Organic Electronics and Photovoltaics

4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole and its derivatives have been investigated for their potential in organic electronics, particularly in photovoltaic applications. For example, a study by Xu et al. (2016) designed donor–acceptor alternating polymers incorporating derivatives of benzo[c][1,2,5]thiadiazole for organic photovoltaics. These polymers displayed strong absorptions and were suitable for bulk-heterojunction solar cells, achieving a maximum power conversion efficiency of 6.27% (Xu et al., 2016).

2. Molecular Self-Assembly

The solvent-dependent self-assembly of derivatives of this compound on surfaces has been a subject of research. Zha et al. (2013) explored how solvents affect the molecular self-assembly of these compounds on graphite surfaces. This research has implications for the design of nanostructured materials (Zha et al., 2013).

3. Liquid Crystalline Properties

Compounds with long alkyl chains, like 4,7-bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine, derived from 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine, have been studied for their liquid crystalline properties. Chmovzh et al. (2021) synthesized such derivatives and analyzed their structure, highlighting the potential of these compounds in liquid crystal technology (Chmovzh et al., 2021).

4. Biomolecule Interactive Studies

Derivatives of benzo[c][1,2,5]thiadiazole have also been studied for their interactions with biomolecules. Neto et al. (2020) synthesized new hybrid molecules containing benzo[c][1,2,5]thiadiazole and investigated their interactions with DNA and human serum albumin, providing insights into their potential biomedical applications (Neto et al., 2020).

5. Optoelectronic Properties

Research has also focused on the optoelectronic properties of materials based on benzo[c][1,2,5]thiadiazole derivatives. A study by Boudebous et al. (2008) revealed that these compounds, due to their electron-poor macrocycles, are significant for the design of optoelectronic devices (Boudebous et al., 2008).

Mécanisme D'action

Target of Action

It is known that this compound is used as a monomer for the synthesis of light-emitting and conducting polymers for organic electronics .

Mode of Action

The mode of action of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole is primarily through its electron-accepting properties. The compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) group, which is known for its strong electron-accepting properties . This makes it valuable in the creation of organic photovoltaics and other electronic applications .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in organic electronics. The compound’s electron-accepting properties allow it to participate in the creation of π-conjugated electron donor–acceptor (D–A) systems . These systems are crucial for the function of organic photovoltaics, fluorophores, and photocatalysts .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a dry environment .

Result of Action

The result of the action of this compound is the creation of organic electronic devices with improved performance. For example, the incorporation of similar compounds into active layers of photovoltaic cells has resulted in increased power conversion efficiency .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s effectiveness as an electron acceptor can be affected by the presence of other compounds in the system . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .

Safety and Hazards

Propriétés

IUPAC Name |

4,7-dibromo-5,6-didodecoxy-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50Br2N2O2S/c1-3-5-7-9-11-13-15-17-19-21-23-35-29-25(31)27-28(34-37-33-27)26(32)30(29)36-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDXEQCMUYXONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCCCCCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744161 | |

| Record name | 4,7-Dibromo-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313876-00-4 | |

| Record name | 4,7-Dibromo-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

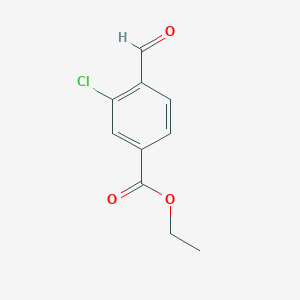

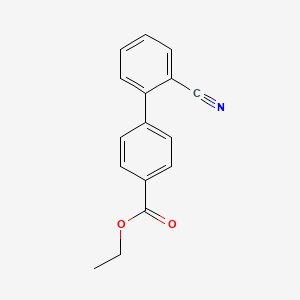

![Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B1427678.png)

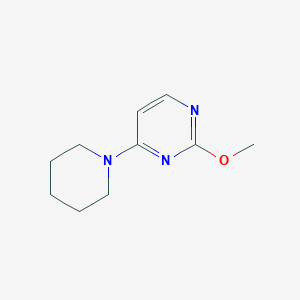

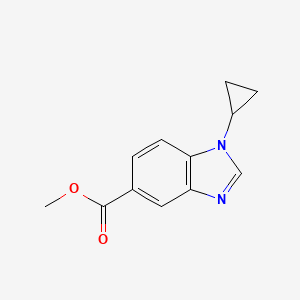

![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride](/img/structure/B1427684.png)

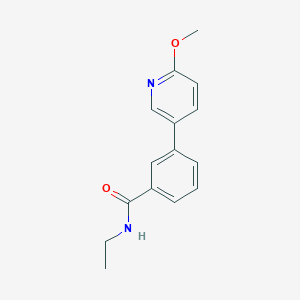

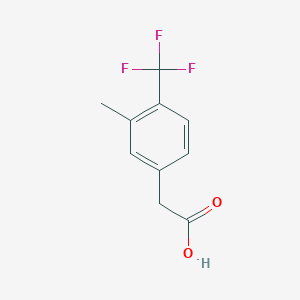

![2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1427692.png)